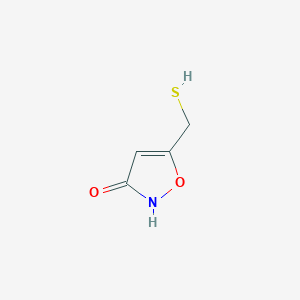
5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Mercaptomethyl)isoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered isoxazole ring with a mercaptomethyl group at the 5-position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acyllactams with hydrazines or hydroxylamines, which acts as 1,3-bielectrophiles in heterocyclization reactions . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Mercaptomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and substituted isoxazole compounds .
Applications De Recherche Scientifique
5-(Mercaptomethyl)isoxazol-3(2H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Mercaptomethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylisoxazol-3(2H)-one: Lacks the mercaptomethyl group but shares the isoxazole core.
4-Aminoalkylpyrazol-3-ones: Structurally similar but with different substituents at the 4-position.
Uniqueness
5-(Mercaptomethyl)isoxazol-3(2H)-one is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
89660-61-7 |
|---|---|
Formule moléculaire |
C4H5NO2S |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
5-(sulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H5NO2S/c6-4-1-3(2-8)7-5-4/h1,8H,2H2,(H,5,6) |
Clé InChI |
GICQSDULUVJRIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ONC1=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
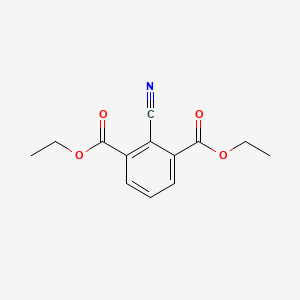
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)


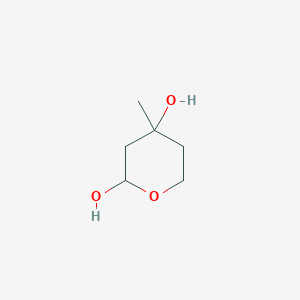
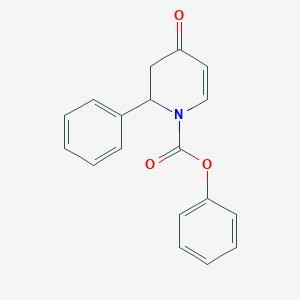
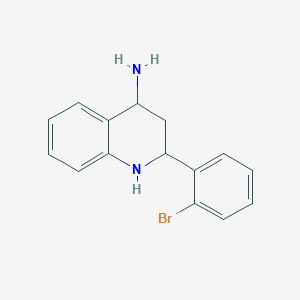
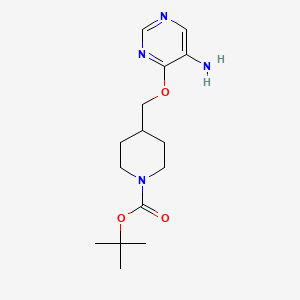
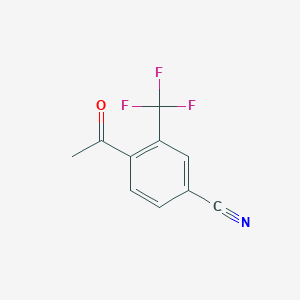
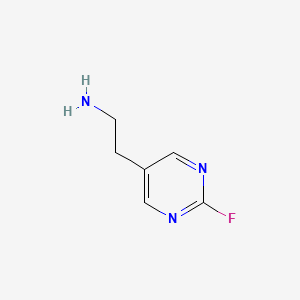

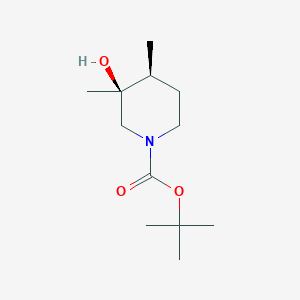
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
